Lipophilicity Advantage Over 3-(Furan-2-yl)piperazin-2-one
The target compound (CAS 2034376-17-3) exhibits a computed XLogP3 of 0.9, compared to an estimated XLogP3 of approximately 0.2 for the regioisomer 3-(furan-2-yl)piperazin-2-one (CAS 96939-07-0) [1][2]. This 0.7 log unit increase corresponds to roughly a 5-fold higher partition coefficient, suggesting enhanced passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3-(Furan-2-yl)piperazin-2-one (XLogP3 ~0.2, estimated) |
| Quantified Difference | Δ XLogP3 ≈ 0.7 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity within the drug-like range (XLogP 1–3) may improve cell permeability and oral bioavailability, a critical differentiator for hit-to-lead selection.
- [1] PubChem. Compound Summary for CID 121020663, 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034376-17-3 (accessed 2026-04-28). View Source
- [2] PubChem. Compound Summary for CID 3016018, 3-(Furan-2-yl)piperazin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/96939-07-0 (accessed 2026-04-28). View Source
